![molecular formula C20H19ClF3N5O B6583839 1-[2-chloro-5-(trifluoromethyl)phenyl]-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251613-88-3](/img/structure/B6583839.png)

1-[2-chloro-5-(trifluoromethyl)phenyl]-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

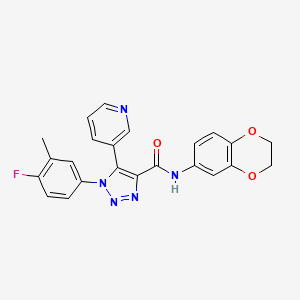

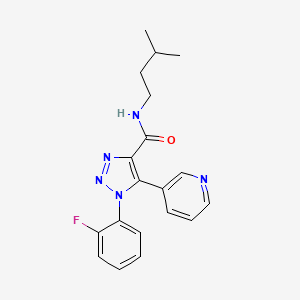

The compound you mentioned is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a pyridine ring, and a trifluoromethyl group . These functional groups are often found in pharmaceuticals and agrochemicals due to their unique physicochemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a trifluoromethyl group and a pyridine ring can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The trifluoromethyl group and the pyridine ring are reactive and can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, which can affect its solubility and permeability .Applications De Recherche Scientifique

- Studies have explored its impact on specific cancer pathways, such as kinase insert domain-containing receptor (KDR) inhibition .

- The compound’s structure suggests potential interactions with enzymes. For instance, it may inhibit reverse transcriptase enzymes by lowering the pKa of cyclic carbamates through hydrogen bonding interactions .

- The compound’s oxadiazole skeleton has been modified to design novel derivatives with improved biological activity .

Anticancer Potential

Enzyme Inhibition

1,2,4-Oxadiazole Derivatives

Fluazifop Synthesis

Mécanisme D'action

Target of Action

The primary target of this compound is the P2X7 receptor . The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in the function of immune cells. It is involved in various cellular processes such as inflammation, cell proliferation, and apoptosis .

Mode of Action

The compound acts as a potent antagonist of the P2X7 receptor . By binding to this receptor, it inhibits the receptor’s activity, thereby modulating the cellular processes that the receptor is involved in .

Pharmacokinetics

The compound has been reported to have high oral bioavailability and low-moderate clearance in preclinical species .

Result of Action

The molecular and cellular effects of the compound’s action would be largely dependent on the specific context of its use. Given its mode of action, it could potentially lead to a reduction in inflammation and modulation of immune cell function by inhibiting the activity of the p2x7 receptor .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[2-chloro-5-(trifluoromethyl)phenyl]-N-pentyl-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClF3N5O/c1-2-3-4-10-26-19(30)17-18(13-6-5-9-25-12-13)29(28-27-17)16-11-14(20(22,23)24)7-8-15(16)21/h5-9,11-12H,2-4,10H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKSBIRDAUOLKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=C(N(N=N1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClF3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-chloro-5-(trifluoromethyl)phenyl]-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-chloro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6583760.png)

![1-(3,4-dimethylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6583764.png)

![2-{4-[7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B6583782.png)

![2-{10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-phenylacetamide](/img/structure/B6583790.png)

![N-(2,4-dimethylphenyl)-2-{10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide](/img/structure/B6583798.png)

![N-(4-chloro-3-fluorophenyl)-2-{10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide](/img/structure/B6583799.png)

![N-(4-fluorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B6583808.png)

![5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6583814.png)

![7-[(5-methylfuran-2-yl)methyl]-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6583822.png)

![1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583829.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583842.png)

![1-(2-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583851.png)